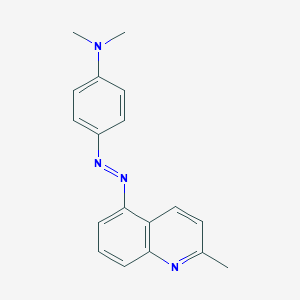
5-((p-(Dimethylamino)phenyl)azo)quinaldine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((p-(Dimethylamino)phenyl)azo)quinaldine, also known as DPAQ, is a chemical compound that has been used extensively in scientific research. It is a redox-active fluorescent probe that can be used to detect and measure reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.
Mecanismo De Acción
5-((p-(Dimethylamino)phenyl)azo)quinaldine is a redox-active fluorescent probe that can be oxidized by ROS and RNS. Upon oxidation, 5-((p-(Dimethylamino)phenyl)azo)quinaldine undergoes a structural change that results in an increase in fluorescence intensity. The fluorescence intensity of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is directly proportional to the concentration of ROS and RNS in the biological system.
Efectos Bioquímicos Y Fisiológicos
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has been used to study the effects of ROS and RNS on cellular signaling pathways, gene expression, and protein function. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the effects of antioxidants on ROS and RNS levels in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its high selectivity and sensitivity for ROS and RNS detection. It is also easy to use and can be applied to a wide range of biological systems. However, one of the limitations of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments. 5-((p-(Dimethylamino)phenyl)azo)quinaldine also requires a fluorescence spectrophotometer for detection, which may not be available in all laboratories.
Direcciones Futuras
For the use of 5-((p-(Dimethylamino)phenyl)azo)quinaldine include the development of new fluorescent probes and the study of cellular senescence and aging.
Métodos De Síntesis
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinaldine involves the reaction of 5-bromoquinoline with p-dimethylaminobenzene diazonium salt. The resulting product is then reduced with sodium dithionite to yield 5-((p-(Dimethylamino)phenyl)azo)quinaldine. The chemical structure of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is shown below:
Aplicaciones Científicas De Investigación
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been widely used as a fluorescent probe to detect and measure ROS and RNS in biological systems. It can be used to study oxidative stress, which is implicated in many diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the role of ROS and RNS in aging and cellular senescence.
Propiedades
Número CAS |
17416-18-1 |
|---|---|
Nombre del producto |
5-((p-(Dimethylamino)phenyl)azo)quinaldine |
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(2-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-7-12-16-17(19-13)5-4-6-18(16)21-20-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3 |
Clave InChI |
OBNGYXDBTDNGBM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Otros números CAS |
17416-18-1 |
Sinónimos |
2-Methyl-5-(4-dimethylaminophenylazo)quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
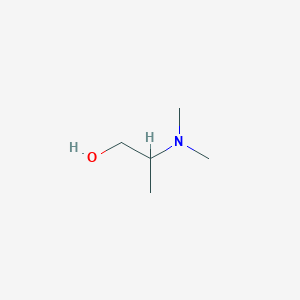
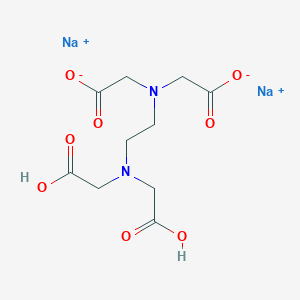
![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
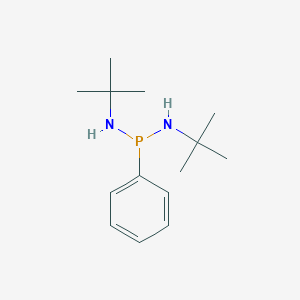
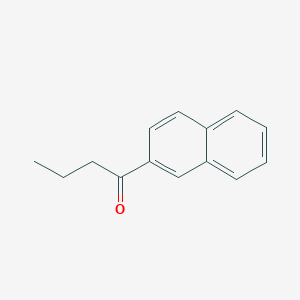
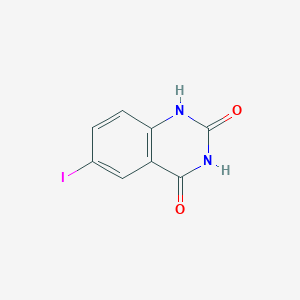
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
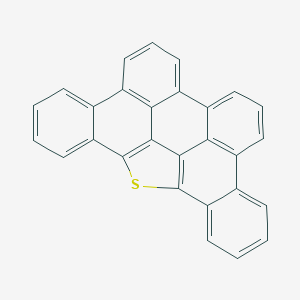
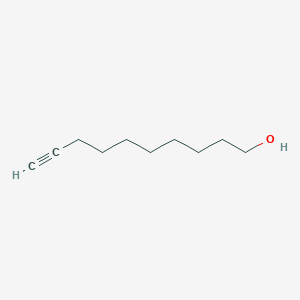
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)
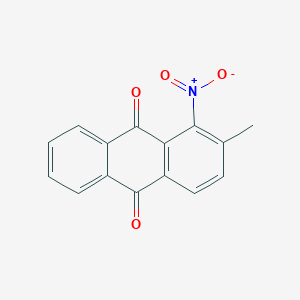
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)